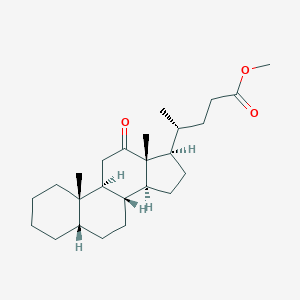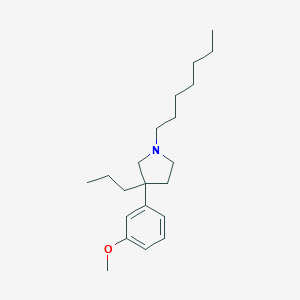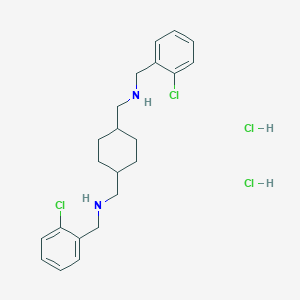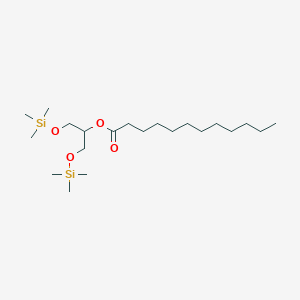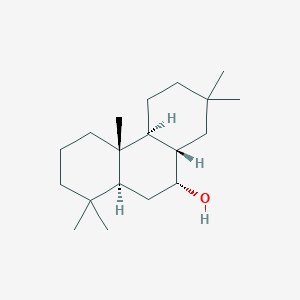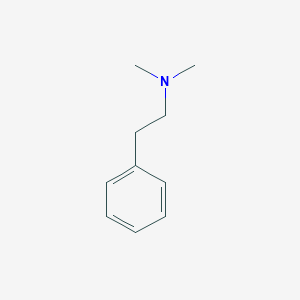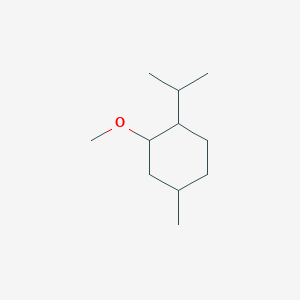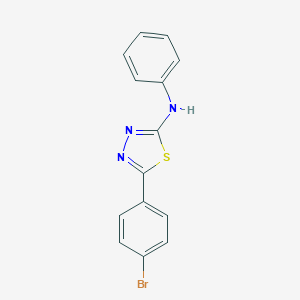
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. BPTA is a member of the thiadiazole family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. This inhibition leads to a decrease in cell proliferation and growth.
Effets Biochimiques Et Physiologiques
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cell proliferation and growth. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects, which could help to prevent the progression of Alzheimer's disease. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for many types of research. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, there are also limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has not yet been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are many potential future directions for research involving 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. One area of interest is in the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new treatments for a variety of cancers. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further for its potential use in the treatment of Alzheimer's disease. Its neuroprotective effects could help to prevent the progression of this disease, which affects millions of people worldwide. Finally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further to better understand its mechanism of action, which could lead to the development of new drugs with even greater potential for scientific research.
Conclusion:
In conclusion, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention due to its potential applications in scientific research. Its relatively simple synthesis method, wide range of potential applications, and diverse pharmacological properties make it a promising candidate for further study. While there are still limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments, there are many potential future directions for research involving this compound. By continuing to study 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, we may be able to develop new treatments for cancer, Alzheimer's disease, and other conditions, and gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting product is then treated with sodium hydroxide to yield 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This method is relatively simple and efficient, making it a popular choice for the synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could help to prevent the progression of this debilitating disease.
Propriétés
Numéro CAS |
74959-54-9 |
|---|---|
Nom du produit |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Formule moléculaire |
C14H10BrN3S |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
Clé InChI |
YUBDYJWAAJSUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




